

spectroscopic data for 6-Methyl-1H-indazole-5-carbonitrile (NMR, IR, MS)

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Compound of Interest

Compound Name: 6-Methyl-1H-indazole-5-carbonitrile

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An In-depth Technical Guide to the Spectroscopic Characterization of **6-Methyl-1H-indazole-5-carbonitrile**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the structural elucidation and characterization of **6-Methyl-1H-indazole-5-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. While experimental data for this specific molecule is not widely published, this guide synthesizes data from closely related structural analogs and established principles to provide a robust predictive framework for its characterization.^{[1][2][3]}

Introduction to 6-Methyl-1H-indazole-5-carbonitrile

Indazoles are a class of bicyclic heteroaromatic compounds, consisting of a benzene ring fused to a pyrazole ring.^[4] They are recognized as important structural motifs in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-

HIV properties.[1][5] The specific compound, **6-Methyl-1H-indazole-5-carbonitrile**, features a methyl group at the 6-position and a nitrile group at the 5-position of the indazole core. These functional groups are expected to significantly influence its electronic properties and intermolecular interactions, making a thorough spectroscopic analysis essential for confirming its identity and purity.

The structural characterization of such molecules relies on a synergistic application of multiple spectroscopic methods. NMR provides detailed information about the carbon-hydrogen framework, IR identifies key functional groups through their vibrational modes, and MS determines the molecular weight and elemental composition, while offering structural clues through fragmentation analysis.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution.[2] For **6-Methyl-1H-indazole-5-carbonitrile**, both ^1H and ^{13}C NMR are indispensable for confirming the substitution pattern on the indazole ring.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group. The data presented below is a prediction based on the analysis of similar indazole structures, such as 6-Methyl-1H-indazole and 3-Phenyl-1H-indazole-6-carbonitrile.[3][7]

Predicted Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H	~13.0 - 13.5	broad singlet	-
H-3	~8.1 - 8.2	singlet	-
H-4	~7.8 - 7.9	singlet	-
H-7	~7.6 - 7.7	singlet	-
CH ₃	~2.5 - 2.6	singlet	-

Spectra are typically recorded in deuterated solvents like DMSO-d₆.

Causality Behind Experimental Choices:

- Solvent: DMSO-d₆ is an excellent choice for indazole derivatives as it effectively dissolves the compound and its high polarity helps in observing the exchangeable N-H proton, which often appears as a broad signal at a very downfield chemical shift.[8]
- Reference Standard: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0 ppm, for calibrating the chemical shift axis.[9]

Predicted ¹³C NMR Spectral Data

¹³C NMR spectroscopy is particularly useful for confirming the carbon skeleton and the position of substituents on the aromatic ring.[2][10] The predicted chemical shifts are based on data from substituted indazoles.[3][4]

Predicted Carbon Assignment	Chemical Shift (δ, ppm)
C-3	~135
C-3a	~122
C-4	~125
C-5	~108
C-6	~140
C-7	~112
C-7a	~141
C≡N	~118
CH ₃	~21

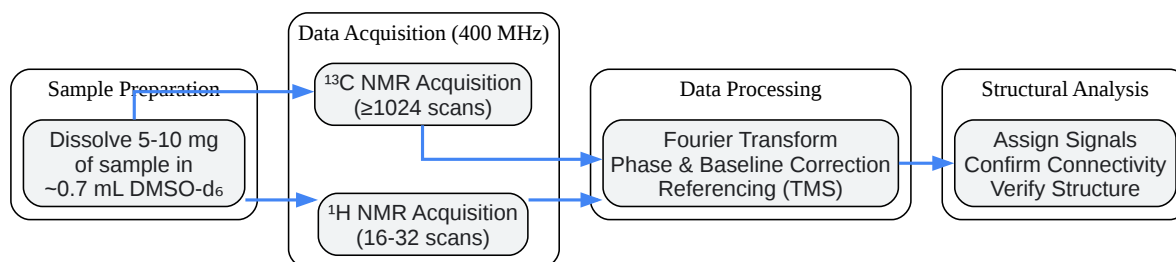
Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **6-Methyl-1H-indazole-5-carbonitrile** and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry

NMR tube.

- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra using the residual solvent peak or TMS.

NMR Workflow Diagram



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Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.^[6]

Predicted IR Absorption Frequencies

For **6-Methyl-1H-indazole-5-carbonitrile**, the key vibrational bands are associated with the N-H bond, aromatic C-H bonds, the C≡N (nitrile) bond, and C-H bonds of the methyl group.

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
N-H stretch (H-bonded)	3300 - 3100	Medium, Broad
Aromatic C-H stretch	3100 - 3000	Medium
Aliphatic C-H stretch (CH ₃)	3000 - 2850	Medium
C≡N stretch (nitrile)	2240 - 2220	Strong, Sharp
Aromatic C=C stretch	1600 - 1475	Medium-Weak
C-H bend (CH ₃)	~1450 and ~1375	Medium

Trustworthiness of Protocol: The presence of a strong, sharp absorption peak around 2230 cm⁻¹ is a highly reliable diagnostic for the nitrile functional group.^{[11][12]} Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to saturated nitriles.^[11] The broad N-H stretch is characteristic of the hydrogen-bonded indazole moiety in the solid state.^[13]

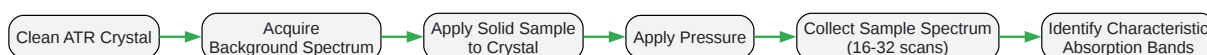
Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and running a background scan.
- **Sample Application:** Place a small amount of the solid **6-Methyl-1H-indazole-5-carbonitrile** powder onto the ATR crystal.

- **Pressure Application:** Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
- **Data Acquisition:** Collect the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- **Data Analysis:** Label the significant peaks and correlate them to the corresponding functional group vibrations using standard correlation tables.^{[14][15]}

IR Spectroscopy Workflow Diagram



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Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound and offers structural information based on its fragmentation patterns upon ionization.^[16]

Predicted Mass Spectrum Data

Using Electron Impact (EI) ionization, aromatic heterocyclic compounds like indazole typically show a prominent molecular ion peak ($M^{+\cdot}$) due to the stability of the aromatic system.^{[16][17]}

- Molecular Formula: $\text{C}_9\text{H}_7\text{N}_3$
- Exact Mass: 157.0640 g/mol
- Nominal Mass: 157 g/mol

Predicted Fragmentation Pattern: The fragmentation of N-heterocycles can be complex.^[18] For **6-Methyl-1H-indazole-5-carbonitrile**, key fragmentation pathways could include:

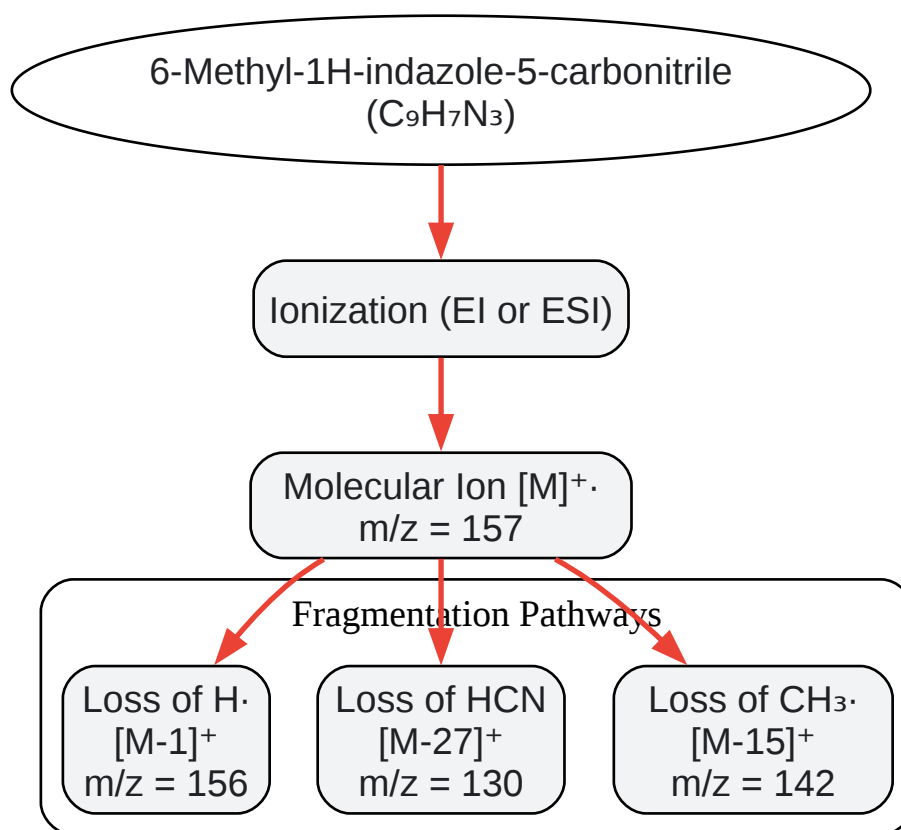
- $[M]^{+\cdot}$: The molecular ion peak at $m/z = 157$.

- $[M-1]^+$: Loss of a hydrogen radical ($H\cdot$) from the N-H or methyl group, $m/z = 156$.
- $[M-27]^+$: Loss of hydrogen cyanide (HCN) from the indazole ring, a common fragmentation for N-heterocycles, $m/z = 130$.[\[18\]](#)
- $[M-CH_3]^+$: Loss of a methyl radical, $m/z = 142$.

Experimental Protocol: High-Resolution MS (HRMS) Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the protonated molecule $[M+H]^+$, while Electron Impact (EI) is a hard technique that induces fragmentation and is useful for library matching.
- **Mass Analysis:** Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratios (m/z) with high accuracy (typically < 5 ppm error).
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- **Data Analysis:** Determine the elemental composition of the molecular ion from its accurate mass. Analyze the fragmentation pattern to support the proposed structure.

Mass Spectrometry Logic Diagram



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Caption: Logical relationships in the mass spectrometric analysis of the target compound.

Conclusion

The structural confirmation of **6-Methyl-1H-indazole-5-carbonitrile** is achieved through a coordinated application of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise connectivity of atoms, IR spectroscopy confirms the presence of key nitrile and indazole functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. The predictive data and standardized protocols outlined in this guide provide a robust framework for researchers to confidently characterize this molecule and its derivatives, ensuring the scientific integrity and reproducibility of their work.

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